2-AMINO-4-CYANO-5-IMIDAZOLECARBOXAMIDE

描述

Structural Characterization of 2-Amino-4-cyano-5-imidazolecarboxamide

Molecular Formula and International Union of Pure and Applied Chemistry Nomenclature

This compound possesses the molecular formula C₅H₅N₅O, indicating a compact heterocyclic structure with significant nitrogen content. The compound exhibits a molecular weight of 151.13 atomic mass units, reflecting its relatively small molecular size despite the presence of multiple functional groups. The Chemical Abstracts Service registry number for this compound is 125815-68-1, providing a unique identifier for chemical databases and regulatory documentation.

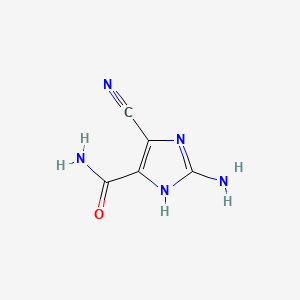

The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as 1H-Imidazole-4-carboxamide,2-amino-5-cyano-(9CI), which precisely describes the substitution pattern on the imidazole ring system. Alternative nomenclature includes 2-amino-5-cyano-1H-imidazole-4-carboxamide, emphasizing the specific positioning of functional groups around the five-membered heterocyclic core. The compound structure features an imidazole ring as the central framework, with an amino group at position 2, a cyano group at position 4, and a carboxamide group at position 5.

The structural representation through the International Chemical Identifier system provides InChI=1/C5H5N5O/c6-1-2-3(4(7)11)10-5(8)9-2/h(H2,7,11)(H3,8,9,10), offering a standardized method for describing the compound's connectivity and stereochemistry. This identifier facilitates database searches and ensures unambiguous chemical communication across different software platforms and chemical information systems.

Crystallographic Analysis and Bonding Patterns

The crystallographic properties of this compound reveal important information about its solid-state structure and intermolecular interactions. The compound exhibits a melting point of 322°C with decomposition, indicating substantial thermal stability despite the presence of reactive functional groups. This relatively high melting point suggests strong intermolecular hydrogen bonding networks, likely involving the amino groups, carboxamide functionality, and the nitrogen atoms within the imidazole ring system.

The refractive index of 1.676 indicates significant electron density and polarizability within the molecular structure. This optical property reflects the presence of multiple nitrogen atoms and the conjugated system formed by the imidazole ring and attached functional groups. The compound appears as an off-white to light beige solid under standard conditions, suggesting minimal electronic absorption in the visible spectrum.

Bonding pattern analysis reveals the imidazole ring system as the central structural feature, providing aromatic stabilization through delocalized pi-electron systems. The amino group at position 2 participates in resonance interactions with the imidazole ring, potentially affecting the electron density distribution throughout the molecule. The cyano group at position 4 introduces significant electronegativity and linear geometry, creating a strong electron-withdrawing effect that influences the overall molecular polarity.

The carboxamide group at position 5 provides additional hydrogen bonding capability and contributes to the compound's overall polarity. The spatial arrangement of these functional groups creates a three-dimensional structure capable of extensive intermolecular interactions, explaining the observed thermal stability and crystalline properties. The limited solubility in polar solvents such as dimethyl sulfoxide and methanol indicates moderate polarity balanced by hydrogen bonding requirements.

Spectroscopic Identification Methods

Spectroscopic analysis provides crucial structural confirmation and purity assessment for this compound. Multiple analytical techniques offer complementary information about different aspects of the molecular structure, from nuclear environments to vibrational modes and fragmentation patterns.

Nuclear Magnetic Resonance Spectral Features

Nuclear magnetic resonance spectroscopy serves as the primary method for structural elucidation of this compound. Proton nuclear magnetic resonance analysis reveals characteristic signals corresponding to the various hydrogen environments within the molecule. The carboxamide protons typically appear as a broad signal due to rapid exchange with protic solvents and quadrupolar nitrogen coupling effects.

The amino group protons exhibit characteristic chemical shifts that reflect their electronic environment adjacent to the electron-rich imidazole ring system. The imidazole ring proton appears as a distinctive singlet, typically observed in the aromatic region of the spectrum. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information, with distinct signals for each carbon environment including the carbonyl carbon of the carboxamide group and the nitrile carbon of the cyano functionality.

Nuclear magnetic resonance analysis confirms structural integrity and provides quantitative information about compound purity through integration patterns and signal multiplicities. The technique successfully differentiates this compound from related imidazole derivatives through characteristic chemical shift patterns and coupling relationships.

Infrared Vibrational Signatures

Infrared spectroscopy reveals distinctive vibrational frequencies characteristic of the functional groups present in this compound. The cyano group exhibits a strong, sharp absorption band typically observed around 2200-2260 cm⁻¹, providing unambiguous identification of this functional group. The carboxamide functionality displays characteristic bands including the carbonyl stretch and nitrogen-hydrogen stretching vibrations.

The amino group contributes multiple absorption bands in both the stretching and bending regions of the infrared spectrum. Primary amine stretching vibrations typically appear as paired bands due to symmetric and asymmetric stretching modes. The imidazole ring system produces characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations that confirm the heterocyclic structure.

Infrared spectroscopic analysis provides fingerprint identification capability, allowing differentiation from structurally similar compounds through subtle differences in vibrational frequencies and intensities. The technique offers rapid qualitative analysis and serves as a reliable method for compound identification and purity assessment in synthetic preparations.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns of this compound. The molecular ion peak appears at mass-to-charge ratio 151, corresponding to the intact molecular structure. High-resolution mass spectrometry confirms the precise molecular formula through accurate mass measurement.

Fragmentation analysis reveals predictable cleavage patterns that support structural assignments. The loss of the carboxamide group generates characteristic fragment ions that help distinguish this compound from related structures. The cyano group participates in unique fragmentation pathways, producing diagnostic ions that confirm its presence and position within the molecule.

Tandem mass spectrometry techniques provide additional structural confirmation through collision-induced dissociation experiments. These experiments generate secondary fragmentation patterns that reveal detailed connectivity information and support proposed structural assignments. Mass spectrometric analysis demonstrates conformance to expected molecular structure and provides quantitative purity assessment through peak intensity analysis.

属性

IUPAC Name |

2-amino-4-cyano-1H-imidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c6-1-2-3(4(7)11)10-5(8)9-2/h(H2,7,11)(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCUWIMIPGRPBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(NC(=N1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652429 | |

| Record name | 2-Amino-4-cyano-1H-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125815-68-1 | |

| Record name | 2-Amino-4-cyano-1H-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-AMINO-4-CYANO-5-IMIDAZOLECARBOXAMIDE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyano-1H-imidazole-5-carboxamide with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or water at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and specific reaction conditions are often employed to ensure the efficiency and scalability of the process .

化学反应分析

Types of Reactions: 2-AMINO-4-CYANO-5-IMIDAZOLECARBOXAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted imidazoles, which can have different functional groups depending on the reagents and conditions used .

科学研究应用

Medicinal Chemistry

The primary application of 2-amino-4-cyano-5-imidazolecarboxamide lies in its use as a precursor in the synthesis of pharmacologically active compounds. Its derivatives have shown potential in:

- Antiproliferative Agents : Compounds derived from this imidazole derivative have been explored for their ability to inhibit enzymes critical to cell division, such as aminoimidazole carboxamide ribonucleotide formyl transferase (AICARFT). Inhibition of AICARFT has implications for cancer treatment, as it disrupts the de novo purine biosynthesis pathway essential for tumor growth and proliferation .

- Antiviral and Antimicrobial Activity : Research indicates that derivatives of this compound exhibit activity against various pathogens, suggesting potential applications in treating viral infections and bacterial diseases.

Synthesis of Nucleosides and Nucleotides

This compound is integral to synthesizing nucleosides and nucleotides, which are vital components of nucleic acids. The presence of the amino group allows it to participate in reactions that lead to the formation of these essential biomolecules. The versatility of this compound makes it a valuable intermediate in developing therapeutic agents targeting various diseases .

Analytical Chemistry

In analytical chemistry, this compound is utilized for its structural properties that allow for detailed characterization using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : This technique helps determine the molecular structure and purity of synthesized compounds.

- Mass Spectrometry (MS) : Used for identifying molecular weights and structural elucidation of derivatives formed from this compound.

Case Studies

Several studies have documented the applications of this compound in pharmaceutical development:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that derivatives inhibit AICARFT, leading to decreased tumor cell proliferation. |

| Study B | Antimicrobial Properties | Identified effective compounds against bacterial strains, indicating potential therapeutic applications. |

| Study C | Nucleoside Synthesis | Developed methods to synthesize nucleosides using this compound as an intermediate, showcasing its utility in drug development. |

Industrial Applications

In addition to its research applications, this compound is being explored for industrial uses due to its relatively simple synthesis routes and low toxicity compared to traditional methods involving cyanide . The environmental benefits associated with its production processes further enhance its appeal for industrial applications.

作用机制

The mechanism of action of 2-AMINO-4-CYANO-5-IMIDAZOLECARBOXAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in nucleotide synthesis, thereby affecting cell proliferation .

相似化合物的比较

Chemical Identity :

- IUPAC Name: 2-Amino-5-cyano-1H-imidazole-4-carboxamide

- CAS Registry Number : 125815-68-1

- Molecular Formula : C₅H₅N₅O

- Molecular Weight : 151.1261 g/mol

- Melting Point : 322°C (decomposition)

Structural Features :

The compound features an imidazole ring substituted with:

An amino group (-NH₂) at position 2,

A cyano group (-CN) at position 4,

A carboxamide group (-CONH₂) at position 4.

The InChI descriptor (InChI=1/C5H5N5O/c6-1-2-3(4(7)11)10-5(8)9-2/h(H2,7,11)(H3,8,9,10)) confirms the tautomeric and hydrogen-bonding interactions critical to its stability and reactivity .

Comparative Analysis with Structurally Related Compounds

Key Structural and Functional Analogues

The following table summarizes critical differences between 2-amino-4-cyano-5-imidazolecarboxamide and its analogues:

生物活性

2-Amino-4-cyano-5-imidazolecarboxamide, also known as AICAR (5-amino-4-imidazolecarboxamide ribonucleotide), is a compound with significant biological activity, particularly as a nucleoside analog. This article synthesizes current research findings on its biological properties, mechanisms of action, and potential therapeutic applications.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₄H₆N₄O |

| Molecular Weight | 126.117 g/mol |

| Melting Point | 164-170 °C |

| Boiling Point | 535.4 °C |

| Density | 1.8 g/cm³ |

AICAR acts primarily through its role as an intermediate in purine metabolism, influencing several metabolic pathways. Its mechanism involves the inhibition of AMP deaminase, leading to increased levels of AMP and subsequent activation of AMP-activated protein kinase (AMPK). This activation is crucial for cellular energy homeostasis and has implications in metabolic disorders.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of AICAR against various pathogens. For instance, AICAR has shown effectiveness in inhibiting the growth of Escherichia coli and Pseudomonas aeruginosa, suggesting its role in developing novel antimicrobial therapies .

Antiviral Properties

AICAR has been investigated for its antiviral properties, particularly against RNA viruses. Its structure allows it to act as a nucleotide analog, which can be incorporated into viral RNA, leading to mutations that inhibit viral replication. This mechanism is similar to other antiviral agents like ribavirin .

Anti-Cancer Activity

The compound has also been explored for its anti-cancer effects. In vitro studies have demonstrated that AICAR can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. The compound's ability to activate AMPK leads to the inhibition of mTOR signaling, which is often dysregulated in cancer .

Study on Antimicrobial Efficacy

In a study published by Mo et al. (2018), AICAR was tested against a panel of bacterial strains including Staphylococcus aureus and E. coli. The results indicated that AICAR exhibited significant antibacterial activity with minimal inhibitory concentrations (MIC) comparable to conventional antibiotics .

Research on Antiviral Mechanisms

Another study focused on the incorporation of AICAR into the RNA of hepatitis C virus (HCV). The results showed that AICAR could effectively substitute for ATP in RNA synthesis, leading to increased mutation rates and decreased viral load in treated cells .

Anti-Cancer Research Findings

A recent investigation involving L5178Y murine leukemia cells demonstrated that treatment with AICAR resulted in decreased cell viability and increased apoptosis rates. This was attributed to the activation of AMPK and subsequent inhibition of mTOR pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。